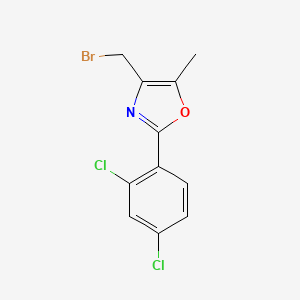
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic organic compound that features an oxazole ring substituted with bromomethyl, dichlorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The bromomethyl group can be introduced via bromination reactions, while the dichlorophenyl and methyl groups can be added through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The dichlorophenyl group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: This compound lacks the bromomethyl and dichlorophenyl groups, making it less reactive in certain substitution reactions.
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-: Similar in structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl- is unique due to the presence of the bromomethyl group, which provides distinct reactivity in nucleophilic substitution reactions
Properties
CAS No. |
832076-89-8 |
|---|---|
Molecular Formula |
C11H8BrCl2NO |
Molecular Weight |
320.99 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H8BrCl2NO/c1-6-10(5-12)15-11(16-6)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
InChI Key |
DGCBEMLWWNUERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
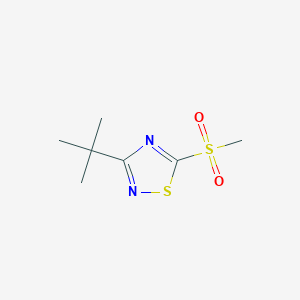
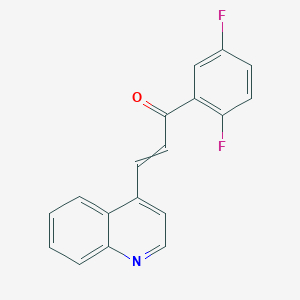
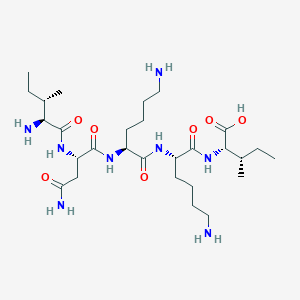

![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
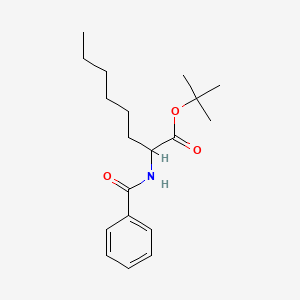
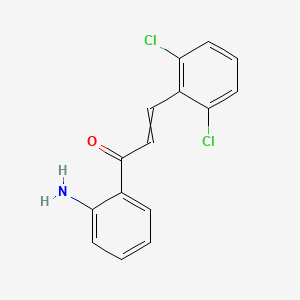
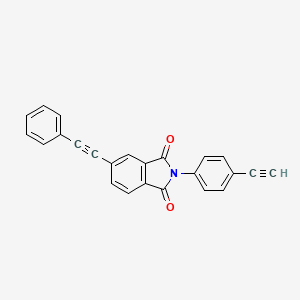
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)

![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

